molecular formula C20H19N3O2S B2390767 2-(4-acetamidophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1795190-87-2

2-(4-acetamidophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2390767
CAS No.: 1795190-87-2
M. Wt: 365.45
InChI Key: YFQVZHYLLZNFMK-UHFFFAOYSA-N
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Description

2-(4-acetamidophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an acetamidophenyl group, a thiophenyl group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamidophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the acetamidophenyl intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Synthesis of the thiophenyl-pyridinyl intermediate: This step involves the coupling of thiophene and pyridine derivatives under specific conditions to form the desired intermediate.

    Final coupling reaction: The acetamidophenyl intermediate is then coupled with the thiophenyl-pyridinyl intermediate using appropriate coupling agents and conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetamidophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(4-acetamidophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-acetamidophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-acetamidophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
  • 2-(4-acetamidophenyl)-N-((5-(thiophen-3-yl)pyridin-2-yl)methyl)acetamide

Uniqueness

2-(4-acetamidophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-acetamidophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14(24)23-19-4-2-15(3-5-19)9-20(25)22-11-16-8-18(12-21-10-16)17-6-7-26-13-17/h2-8,10,12-13H,9,11H2,1H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQVZHYLLZNFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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